4-ethoxy-3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O5S/c1-6-31-21-10-8-18(14-19(21)25)33(29,30)26-17-7-9-20-22(13-17)32-15-24(4,5)23(28)27(20)12-11-16(2)3/h7-10,13-14,16,26H,6,11-12,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCMQJQZJUZTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound shares structural homology with derivatives of tetrahydrobenzo[b][1,4]oxazepin-8-yl sulfonamides and benzamides. A notable analog is N-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide (CAS: 921834-49-3) . Key differences include:
- Substituent on the benzoxazepine core : The target compound has a 5-isopentyl group, while the analog features a shorter 5-isobutyl chain.
- Functional group on the aromatic ring : The target compound’s benzenesulfonamide includes 4-ethoxy-3-fluoro substitutions, whereas the analog has a 2-(trifluoromethyl)benzamide group.
Table 1: Structural Comparison
*Predicted using fragment-based methods.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (common in virtual screening), the target compound exhibits moderate similarity (~0.65–0.72 Tanimoto MACCS) to its benzoxazepine analogs . These scores suggest shared pharmacophoric features but distinct electronic profiles due to fluorinated vs. trifluoromethyl groups. Graph-based comparison methods, though biochemically accurate, are computationally intensive for such large molecules .
Implications of Substituent Differences
- Bioactivity : The 4-ethoxy-3-fluoro group may enhance metabolic stability compared to trifluoromethyl benzamides, which are prone to oxidative degradation .
- Binding affinity : The isopentyl chain’s increased length could improve hydrophobic interactions in enzyme pockets compared to isobutyl analogs .
Research Findings and Limitations
- Lumping strategy : Organic compounds with similar structures (e.g., benzoxazepines) are often grouped in predictive models, assuming shared physicochemical behaviors . However, subtle substituent changes (e.g., fluoro vs. trifluoromethyl) may drastically alter bioactivity, limiting the reliability of lumping .
- Hit Dexter 2.0 : Computational tools like Hit Dexter 2.0 could classify this compound as “dark chemical matter” (low promiscuity) due to its complex structure, though empirical validation is needed .
Notes
Limitations : Direct bioactivity data for the target compound are absent in the provided evidence; comparisons rely on structural and computational extrapolation.
Future directions : Experimental assays (e.g., enzyme inhibition studies) and advanced graph-based similarity analyses are required to validate predictions .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step routes requiring precise control of reaction conditions (e.g., solvent polarity, temperature, and catalysts) to minimize side reactions. For example, the oxazepine ring formation may require inert atmospheres to prevent oxidation, while sulfonamide coupling often employs bases like potassium carbonate to enhance nucleophilicity. Chromatographic purification (e.g., HPLC) and spectroscopic validation (NMR, mass spectrometry) are critical for ensuring purity and structural fidelity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve stereochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. Purity assessment typically involves HPLC with UV/Vis or MS detection .
Q. How can researchers address solubility challenges in experimental assays?
Limited aqueous solubility is common due to hydrophobic substituents (e.g., isopentyl, dimethyl groups). Strategies include:
- Using co-solvents like DMSO or PEG-400 (≤5% v/v to avoid cytotoxicity).
- Preparing prodrug derivatives with ionizable groups (e.g., phosphate esters).
- Employing nanoformulations (liposomes, micelles) for in vivo studies .
Advanced Research Questions
Q. What mechanisms explain the regioselectivity observed in sulfonamide-group reactions?
The sulfonamide’s reactivity is influenced by electronic effects (e.g., electron-withdrawing fluoro/ethoxy groups) and steric hindrance from the benzoxazepin core. Computational modeling (DFT calculations) can predict sites for electrophilic attack, while kinetic studies under varying pH/temperature conditions reveal thermodynamic vs. kinetic control pathways .
Q. How does this compound interact with biological targets such as enzymes or receptors?
Preliminary data suggest inhibition of tyrosine kinases (e.g., SYK) via competitive binding to the ATP pocket. Methodologies include:
- Surface plasmon resonance (SPR) to measure binding affinity (KD).
- Cryo-EM/X-ray crystallography for structural insights into target-ligand interactions.
- Mutagenesis studies to identify critical residues for binding .
Q. How can contradictory data on biological activity be resolved?
Discrepancies in IC₅₀ values or efficacy across studies may arise from assay conditions (e.g., cell line variability, ATP concentrations). Recommendations:
- Standardize protocols using reference inhibitors (e.g., staurosporine for kinases).
- Validate findings across orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Perform meta-analyses of published data to identify confounding variables .
Q. What strategies are effective for studying pharmacokinetics in preclinical models?
Key approaches include:
- LC-MS/MS for quantifying plasma/tissue concentrations.
- Microsomal stability assays to assess metabolic liability (CYP450 isoforms).
- In silico ADMET profiling (e.g., SwissADME) to predict absorption and toxicity.
- Radiolabeled analogs (³H/¹⁴C) for tracking biodistribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
